molecular formula C14H11BrClNO2 B1602107 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid CAS No. 127792-23-8

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

Cat. No. B1602107
M. Wt: 340.6 g/mol
InChI Key: RABKUCPRNJPBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid, also known as BCPAA, is an aromatic acid that has been studied for its various applications in the fields of biochemistry and physiology. BCPAA is a versatile compound with a wide range of potential uses and applications. It has shown to be effective in a variety of laboratory experiments as well as in the treatment of certain medical conditions.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Anti-Inflammatory and Analgesic Activities : Research has shown that certain derivatives of phenyl acetic acid exhibit significant anti-inflammatory and analgesic properties. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters have demonstrated considerable anti-inflammatory and analgesic activities in studies (Attimarad & Bagavant, 1999).

  • Dual Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase : A derivative, ML 3000, which is a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, has shown various pharmacological activities including antiphlogistic, analgesic, antipyretic, and antiasthmatic effects, without causing gastrointestinal damage (Laufer et al., 1994).

Chemical Synthesis and Analysis

  • Synthesis of α-Bromophenylacetic Acid Derivatives : Research on the synthesis of α-bromophenylacetic acid from benzaldehyde using methyl (methylthio)methyl sulfoxide highlights the potential of these compounds in organic synthesis (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Antimicrobial Activities of Quinazolin-4(3H)-ones : The synthesis and evaluation of antimicrobial activities of quinazolin-4(3H)-ones, derived from phenyl acetic acid, suggest its potential application in developing new antimicrobial agents (Patel & Shaikh, 2011).

  • Radioactive Synthesis for Research : The preparation of carbon-14 labeled derivatives from 2-bromo[1-14C]acetic acid for use in biochemical and pharmaceutical research is another significant application (Dischino, Banville, & Rémillard, 2003).

  • Spectroscopic and Structural Characterization in Metallo-pharmaceuticals : The use of derivatives of phenyl acetic acid in the design and characterization of metallo-pharmaceuticals, which have shown promising anticancer and antibacterial activities, is another important area of research (Tahir et al., 2021).

properties

IUPAC Name

2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKUCPRNJPBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155669
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

CAS RN

127792-23-8
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM90YC1N04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.